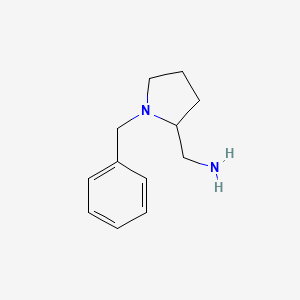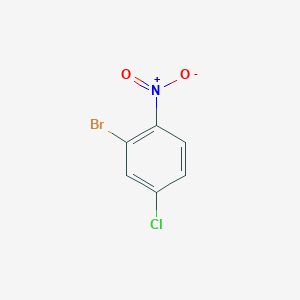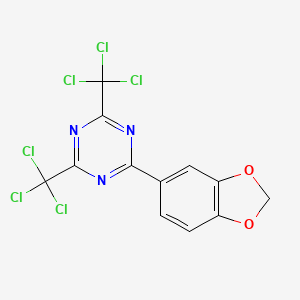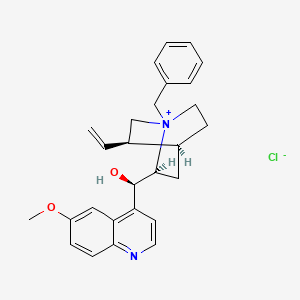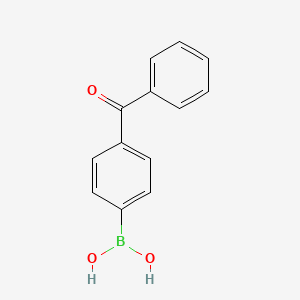
4-ベンゾイルフェニルボロン酸
概要
説明
4-Benzoylphenylboronic acid, also known as 4-(Phenylcarbonyl)phenylboronic acid, is an organic compound with the chemical formula C13H11BO3. This compound is part of the boronic acid family, which is characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .
科学的研究の応用
4-Benzoylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reactant in cross-coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Explored for its role in drug development, especially in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
Target of Action
4-Benzoylphenylboronic acid is a chemical compound used in proteomics research
Mode of Action
It is known to be a reactant for pd-catalyzed regioselective cross-coupling reactions . This suggests that it may interact with its targets through a mechanism involving cross-coupling reactions.
Biochemical Pathways
It has been used in the synthesis of 9-arylpurines, which are a novel class of Enterovirus inhibitors . This suggests that it may play a role in the biochemical pathways related to viral replication or inhibition.
Result of Action
As it is used in the synthesis of 9-arylpurines, a novel class of Enterovirus inhibitors , it may have an inhibitory effect on viral replication at the molecular and cellular levels.
生化学分析
Biochemical Properties
4-Benzoylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of cross-coupling reactions. It is known to interact with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of carbon-carbon bonds. This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a valuable tool in the study of enzyme-substrate interactions and protein-ligand binding.
Cellular Effects
4-Benzoylphenylboronic acid has been shown to influence various cellular processes. It can act as a photoaffinity labeling agent, allowing researchers to study protein interactions and cellular localization . This compound can affect cell signaling pathways by modifying the activity of specific proteins and enzymes involved in these pathways. Additionally, 4-Benzoylphenylboronic acid can impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes, leading to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of 4-Benzoylphenylboronic acid involves its ability to form covalent bonds with target biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . For example, in palladium-catalyzed cross-coupling reactions, 4-Benzoylphenylboronic acid acts as a substrate, forming a complex with the palladium catalyst and facilitating the transfer of functional groups between molecules. This mechanism is essential for the synthesis of various organic compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzoylphenylboronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions Long-term studies have shown that 4-Benzoylphenylboronic acid can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of 4-Benzoylphenylboronic acid in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 4-Benzoylphenylboronic acid can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
4-Benzoylphenylboronic acid is involved in several metabolic pathways, particularly those related to the synthesis and degradation of organic molecules . It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of various metabolites. The compound’s ability to form covalent bonds with biomolecules allows it to participate in complex biochemical reactions, making it a valuable tool for studying metabolic pathways and enzyme kinetics.
Transport and Distribution
Within cells and tissues, 4-Benzoylphenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 4-Benzoylphenylboronic acid within tissues is influenced by factors such as its chemical properties and the presence of binding partners, which can affect its accumulation and activity.
Subcellular Localization
The subcellular localization of 4-Benzoylphenylboronic acid is determined by its interactions with targeting signals and post-translational modifications These interactions direct the compound to specific organelles or compartments within the cell, where it can perform its biochemical functions For example, 4-Benzoylphenylboronic acid may be localized to the cytoplasm or mitochondria, depending on the presence of specific targeting sequences or modifications
準備方法
Synthetic Routes and Reaction Conditions: 4-Benzoylphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 4-Benzoylphenylboronic acid are not widely documented, the general principles of boronic acid synthesis apply. Industrial production often involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts such as palladium complexes may be used to facilitate the reaction .
化学反応の分析
Types of Reactions: 4-Benzoylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Oxidation: 4-Benzoylphenol.
Reduction: 4-Benzoylphenylmethanol.
Substitution: Various biaryl compounds depending on the coupling partner.
類似化合物との比較
Phenylboronic acid: Lacks the benzoyl group, making it less versatile in certain reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of a benzoyl group, leading to different reactivity.
4-Carboxyphenylboronic acid: Contains a carboxyl group, which affects its solubility and reactivity.
Uniqueness: 4-Benzoylphenylboronic acid is unique due to its benzoyl group, which enhances its reactivity in cross-coupling reactions and its potential as an enzyme inhibitor. This makes it a valuable compound in both synthetic chemistry and biomedical research .
特性
IUPAC Name |
(4-benzoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMIVCCXDVRXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400697 | |
| Record name | 4-Benzoylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268218-94-6 | |
| Record name | 4-Benzoylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-benzoylphenylboronic acid in the development of BODIPY-based fluorescent probes for peroxisome function?
A1: The abstract highlights that 4-benzoylphenylboronic acid was chosen as a pro-photoaffinity labeling residue and successfully coupled with iodo-BODIPY []. This suggests that the compound is not the primary target of investigation but rather serves as a modifiable handle on the BODIPY core. Photoaffinity labeling utilizes a photo-reactive group, which in this case likely originates from the 4-benzoylphenylboronic acid moiety upon light activation. This allows the BODIPY probe to covalently bind to nearby molecules within the peroxisome, enabling further studies on localization and potential interactions with peroxisomal components.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


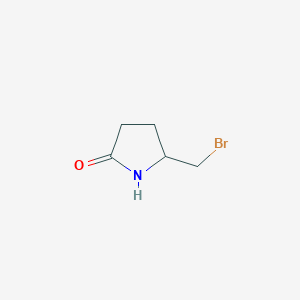
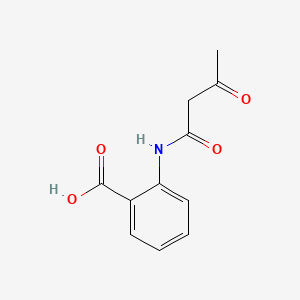
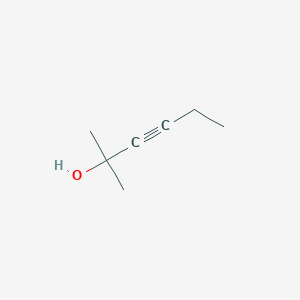
![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)
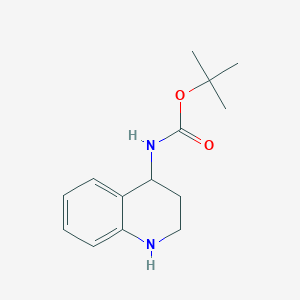
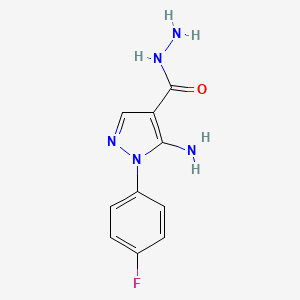
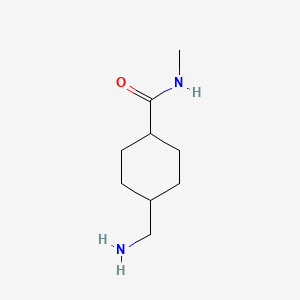
![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)
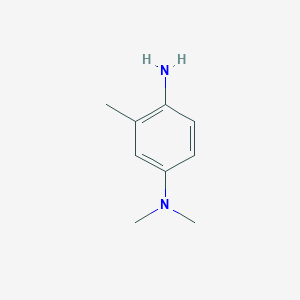
![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)
